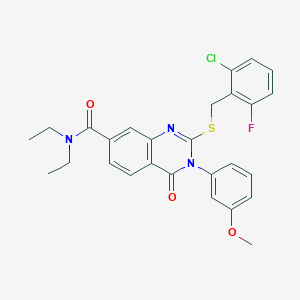

2-((2-chloro-6-fluorobenzyl)thio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((2-chloro-6-fluorobenzyl)thio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide" is a chemically synthesized molecule that appears to be designed for biological activity, potentially as an antibacterial agent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides includes the oxidation of an aldehyde precursor followed by coupling with various amines . This suggests that the synthesis of the compound may also involve the formation of an intermediate carboxylic acid, followed by a coupling reaction with a suitable amine. The use of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole indicates a peptide coupling strategy that could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a quinazoline core, substituted with a diethylamino group and a methoxyphenyl group. The presence of a chloro and a fluoro substituent on the benzyl moiety suggests potential sites for further chemical modification. The thiourea moiety in a related compound indicates that sulfur-containing groups are a common feature in this class of compounds, which could be important for their biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include oxidation and amide bond formation . The thiourea moiety in related compounds is typically formed through the reaction of an amine with a thiocarbonyl group . These reactions are likely to be relevant for the synthesis of the compound , as they provide a means to introduce various functional groups into the molecular framework.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound may exhibit properties typical of aromatic amides and thioureas. These can include moderate solubility in organic solvents, potential for hydrogen bonding, and the ability to act as ligands for metal ions. The presence of halogen substituents may influence the compound's reactivity and interactions with biological targets. The antibacterial studies of related compounds suggest that the compound may also possess antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Enzymatic Treatment of Organic Pollutants

The compound, due to its structural complexity, may interact with enzymes used for the remediation of various organic pollutants. The presence of certain redox mediators can enhance the degradation of recalcitrant compounds by enzymes like laccases, lignin peroxidases, and others. This enzymatic approach is particularly relevant in the treatment of industrial effluents containing aromatic compounds (Husain & Husain, 2007).

Antioxidant Capacity Assays

The chemical structure of the compound suggests potential interactions in assays measuring antioxidant capacity. In these assays, certain compounds can form coupling adducts or undergo oxidation. The extent to which these reactions contribute to the overall antioxidant capacity and the specificity and relevance of the resulting oxidation products require further investigation. However, the potential for specific reactions, such as coupling, might influence the comparison between different antioxidants (Ilyasov et al., 2020).

Analysis of Antioxidant Activity

The compound's structure indicates that it may be involved in various assays used for analyzing antioxidant activity. These assays are based on the transfer of a hydrogen atom or an electron and are crucial in evaluating the kinetics or reaching the equilibrium state of reactions involving antioxidants. The results from these assays can be critical in understanding the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).

Eigenschaften

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N,N-diethyl-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClFN3O3S/c1-4-31(5-2)25(33)17-12-13-20-24(14-17)30-27(36-16-21-22(28)10-7-11-23(21)29)32(26(20)34)18-8-6-9-19(15-18)35-3/h6-15H,4-5,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNYFJZRJJEWRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-chloro-6-fluorobenzyl)thio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)

![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)

![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)

![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)